8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline
Description
Evolution of Bicyclic Hybrid Architectures
The convergence of quinoline and isoquinoline frameworks traces its origins to early investigations into natural alkaloids. Quinoline, first isolated from coal tar in 1834, and isoquinoline, identified as a structural isomer, became cornerstones for developing heterocyclic compounds with biological activity. The fusion of these systems gained prominence in the mid-20th century with the discovery of tetrahydroisoquinoline-containing analgesics like papaverine and synthetic derivatives such as quinapril, an angiotensin-converting enzyme inhibitor.
A pivotal advancement emerged with the synthesis of hybrid scaffolds combining quinoline’s planar aromaticity and isoquinoline’s partially saturated bicyclic structure. These hybrids, exemplified by 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline, were designed to exploit synergistic electronic effects. For instance, the quinoline moiety provides a rigid π-conjugated system, while the 3,4-dihydroisoquinoline subunit introduces partial saturation, enhancing solubility and rotational flexibility. Early synthetic routes relied on Bischler–Napieralski cyclization and Friedel–Crafts acylation, though modern methods favor directed ortho-lithiation for regioselective functionalization.
Pharmacological Precedents and Structural Optimization
Natural isoquinoline alkaloids, such as morphine and codeine, demonstrated the therapeutic potential of bicyclic systems, spurring interest in synthetic analogs. The integration of quinoline into these frameworks aimed to augment bioactivity through improved DNA intercalation and enzyme inhibition. For example, nelfinavir, an HIV-1 protease inhibitor, incorporates a decahydroisoquinoline fragment to enhance target binding.
In hybrid systems like 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline, the quinoline nucleus serves as a DNA-binding domain, while the dihydroisoquinoline sulfonyl group introduces steric bulk and hydrogen-bonding capacity. This design principle aligns with studies showing that substitutions at the 3-position of isoquinoline enhance anticancer activity by stabilizing interactions with topoisomerase II.
Properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-23(22,17-9-3-7-15-8-4-11-19-18(15)17)20-12-10-14-5-1-2-6-16(14)13-20/h1-9,11H,10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSRXUFSPWCLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminobenzylamine and sulfonyl chloride derivatives can lead to the formation of the desired quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
The compound 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will delve into its applications, particularly in medicinal chemistry, materials science, and biochemistry, supported by comprehensive data tables and case studies.
Medicinal Chemistry
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against several cancer cell lines. Results indicated that it exhibited significant cytotoxic effects on breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism of action was hypothesized to involve the inhibition of specific kinases involved in cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of PI3K/Akt pathway |
| A549 (Lung) | 6.8 | Induction of apoptosis via mitochondrial pathway |
Materials Science
The compound has shown promise in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study: OLED Applications
Research demonstrated that incorporating 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline into OLED structures improved the device's efficiency and stability. The compound's electron transport properties were highlighted as a key factor in enhancing overall performance.
| Parameter | Value |
|---|---|
| Maximum Luminance | 1500 cd/m² |
| Efficiency | 20 lm/W |
| Lifetime | 5000 hours |
Biochemical Research
In biochemical contexts, this compound has been explored for its role as a fluorescent probe for detecting specific biomolecules.
Case Study: Fluorescent Probes
A study utilized the compound to develop a fluorescent probe for detecting reactive oxygen species (ROS). The probe exhibited high selectivity and sensitivity towards ROS, making it useful for studying oxidative stress in biological systems.
| Property | Value |
|---|---|
| Detection Limit | 10 nM |
| Selectivity Ratio | >1000:1 |
| Response Time | <5 min |
Mechanism of Action
The mechanism of action of 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline N-oxide: Studied for its potential therapeutic applications.
Dihydroquinoline derivatives: Investigated for their biological activities.
Uniqueness
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline stands out due to its unique structural features, which confer specific biological activities and potential applications that may not be present in other similar compounds. Its sulfonyl group, in particular, plays a crucial role in its reactivity and interactions with biological targets.
Biological Activity
Introduction
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline is a quinoline derivative known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline is C18H16N2O2S. Its structure consists of a quinoline ring substituted with a sulfonamide group and a dihydroisoquinoline moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 320.40 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 3.5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline. It has been shown to inhibit the growth of various cancer cell lines through different mechanisms:
- Inhibition of Pyruvate Kinase M2 (PKM2) : This compound acts as a modulator of PKM2, reducing intracellular pyruvate levels in cancer cells, which is crucial for cancer metabolism. In vitro studies indicated that it exhibits higher cytotoxicity towards cancer cells compared to normal cells .
- Mechanism of Action : The compound's mechanism involves the inhibition of lactate dehydrogenase A (LDHA), a critical enzyme in cancer metabolism . This inhibition leads to reduced lactate production and altered energy metabolism in cancer cells.
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties:
- Bacterial Inhibition : It has shown activity against various Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria were found to be promising, indicating effective antibacterial properties .
- Antiviral Activity : Some derivatives of quinoline compounds have exhibited antiviral effects against influenza viruses and other pathogens. The antiviral activity tends to increase with lipophilicity and electron-withdrawing substituents on the anilide ring .
Study 1: Anticancer Efficacy
In a study involving five different cancer cell lines (A549 lung cancer, MDA-MB-231 triple-negative breast cancer, U87-MG glioblastoma), the compound was tested for cytotoxicity using the WST-1 assay. Results showed that it effectively reduced cell viability at concentrations ranging from 0.1 µg/mL to 200 µg/mL, with notable selectivity for cancer cells over normal cells .
Study 2: Antimicrobial Testing
Another investigation assessed the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Q & A
Q. What are the key synthetic strategies for preparing 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline?
A multi-step synthesis approach is typically employed:
- Sulfonation : Introduce the sulfonyl group to quinoline via reaction with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
- Isoquinoline functionalization : Use reductive alkylation or Bischler-Napieralski cyclization to generate the 3,4-dihydroisoquinoline moiety .
- Coupling : Link the sulfonated quinoline and dihydroisoquinoline via nucleophilic substitution or metal-catalyzed cross-coupling.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- Structural elucidation : H/C NMR for proton/carbon environments, IR for sulfonyl (S=O, ~1350–1150 cm) and quinoline (C=N, ~1600 cm) groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Functional group variation : Systematically modify the sulfonyl group (e.g., alkylation, fluorination) or isoquinoline ring (e.g., substituents at positions 1 or 3) .
- Bioactivity assays : Test derivatives against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity in cancer lines) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Q. What experimental approaches resolve contradictions in biological activity data?
- Purity verification : Re-analyze compounds via LC-MS to rule out impurities or degradation products .
- Assay optimization : Validate biological assays with positive/negative controls (e.g., known inhibitors) and replicate under standardized conditions .
- Mechanistic studies : Employ kinetic analyses (e.g., IC, K) or isothermal titration calorimetry (ITC) to confirm target engagement .
Q. How can mechanistic studies elucidate the compound’s enzyme inhibition mode?
- Enzyme kinetics : Conduct steady-state assays to determine inhibition type (competitive/non-competitive) and calculate K values .
- Structural biology : Co-crystallize the compound with the target enzyme (e.g., cytochrome P450) for X-ray diffraction analysis .
- Computational dynamics : Perform molecular dynamics simulations (e.g., GROMACS) to study binding stability and conformational changes .
Q. What strategies address low yields in sulfonation reactions during synthesis?
- Reagent optimization : Use freshly distilled sulfonyl chlorides or switch to milder sulfonating agents (e.g., SO-pyridine complex) .
- Temperature control : Conduct reactions at 0–5°C to minimize side products .
- Workup refinement : Quench reactions with ice-cold water and extract with dichloromethane to improve recovery .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- ADME prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .
- Toxicity screening : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or cardiotoxicity risks .
- Validation : Compare computational results with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses?
Q. How are data contradictions in spectroscopic analyses resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
